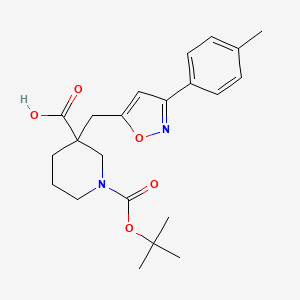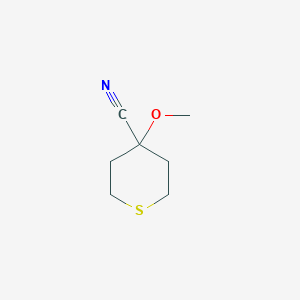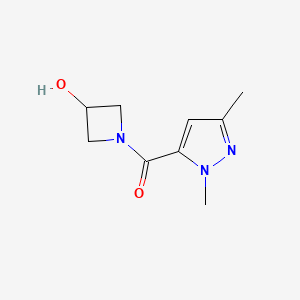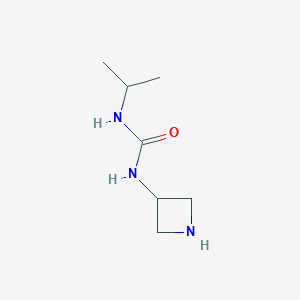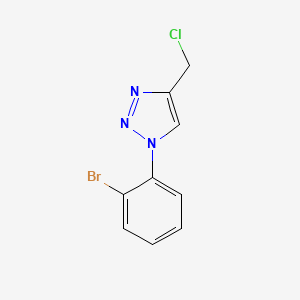
1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Descripción general
Descripción
1-(2-Bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, otherwise known as BCT, is a small molecule with a wide range of applications in the scientific and medical fields. BCT is a heterocyclic compound, which means it is composed of two or more different types of atoms and has a ring structure. BCT has been studied for its potential in the fields of medicinal chemistry, biochemistry, and pharmacology. BCT has been found to have a variety of biochemical and physiological effects, and is currently being explored for its potential in the development of new drugs and therapies.
Mecanismo De Acción
BCT is thought to exert its effects by acting as an inhibitor of enzymes involved in the biosynthesis of cholesterol. It is also thought to act as an inhibitor of tumor cell growth by blocking the activity of certain cellular proteins that are involved in the growth and proliferation of cancer cells. Additionally, BCT is thought to act as an antiviral agent by inhibiting the replication of certain viruses, such as the human immunodeficiency virus (HIV).
Biochemical and Physiological Effects
BCT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, and it has been found to inhibit the growth and proliferation of certain cancer cells. Additionally, BCT has been found to inhibit the replication of certain viruses, such as HIV. BCT has also been found to have anti-inflammatory and antioxidant properties, and it has been found to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BCT in laboratory experiments include its ability to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, its ability to inhibit the growth and proliferation of certain cancer cells, and its ability to inhibit the replication of certain viruses. The limitations of using BCT in laboratory experiments include its potential toxicity, its potential for inducing adverse side effects, and its potential to interact with other drugs and medications.
Direcciones Futuras
The potential future directions for research on BCT include further exploration of its potential as an antiviral agent, further exploration of its potential as an inhibitor of enzymes involved in the biosynthesis of cholesterol, further exploration of its potential as an inhibitor of tumor cell growth, and further exploration of its potential as a therapeutic agent for Alzheimer’s disease. Additionally, further research is needed to determine the potential toxicity of BCT, the potential for inducing adverse side effects, and the potential for interactions with other drugs and medications.
Aplicaciones Científicas De Investigación
BCT has been extensively studied for its potential in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to have a variety of biochemical and physiological effects, and is currently being explored for its potential in the development of new drugs and therapies. BCT has been studied for its potential as an antiviral agent, as an inhibitor of enzymes involved in the biosynthesis of cholesterol, as an inhibitor of tumor cell growth, and as a potential therapeutic agent for Alzheimer’s disease.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-8-3-1-2-4-9(8)14-6-7(5-11)12-13-14/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAXWJZGOWQNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



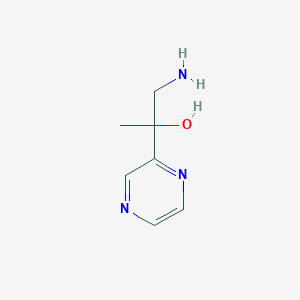
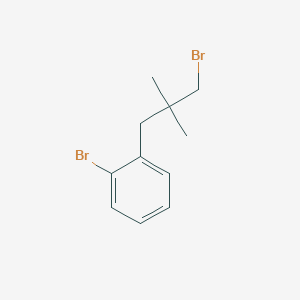
![N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B1467269.png)




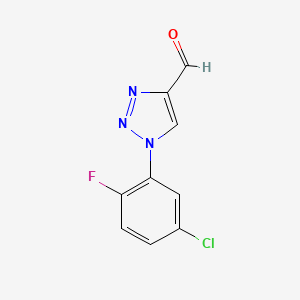
![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)
